molecular formula C26H23Cl2N3O3S B10961143 1-[1-(2,6-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(2-methoxyphenyl)-1-(2-phenylethyl)thiourea

1-[1-(2,6-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(2-methoxyphenyl)-1-(2-phenylethyl)thiourea

Cat. No.: B10961143
M. Wt: 528.4 g/mol
InChI Key: UGGWQVSSQZNROT-UHFFFAOYSA-N
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Description

N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(2-METHOXYPHENYL)-N-PHENETHYLTHIOUREA is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including dichlorophenyl, dioxotetrahydropyrrol, methoxyphenyl, and phenethylthiourea, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(2-METHOXYPHENYL)-N-PHENETHYLTHIOUREA typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as 2,6-dichlorophenyl and 2-methoxyphenyl derivatives, followed by their condensation with thiourea derivatives under controlled conditions. Industrial production methods may involve optimization of reaction parameters, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(2-METHOXYPHENYL)-N-PHENETHYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Condensation: This reaction involves the combination of the compound with other molecules to form larger, more complex structures.

Scientific Research Applications

N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(2-METHOXYPHENYL)-N-PHENETHYLTHIOUREA has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(2-METHOXYPHENYL)-N-PHENETHYLTHIOUREA involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(2-METHOXYPHENYL)-N-PHENETHYLTHIOUREA can be compared with other similar compounds, such as:

The uniqueness of N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(2-METHOXYPHENYL)-N-PHENETHYLTHIOUREA lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C26H23Cl2N3O3S

Molecular Weight

528.4 g/mol

IUPAC Name

1-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(2-methoxyphenyl)-1-(2-phenylethyl)thiourea

InChI

InChI=1S/C26H23Cl2N3O3S/c1-34-22-13-6-5-12-20(22)29-26(35)30(15-14-17-8-3-2-4-9-17)21-16-23(32)31(25(21)33)24-18(27)10-7-11-19(24)28/h2-13,21H,14-16H2,1H3,(H,29,35)

InChI Key

UGGWQVSSQZNROT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=S)N(CCC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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